N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896319-08-7
VCID: VC7560514
InChI: InChI=1S/C20H22N4O2S/c1-3-4-5-15-7-9-16(10-8-15)21-18(25)13-27-19-22-17-11-6-14(2)12-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.48

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896319-08-7

Cat. No.: VC7560514

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896319-08-7

Specification

CAS No. 896319-08-7
Molecular Formula C20H22N4O2S
Molecular Weight 382.48
IUPAC Name N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C20H22N4O2S/c1-3-4-5-15-7-9-16(10-8-15)21-18(25)13-27-19-22-17-11-6-14(2)12-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25)
Standard InChI Key GIPHJTYLTDXVLG-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C

Introduction

N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound classified under the acetamide category. It features a complex molecular structure that includes a pyrido[1,2-a] triazin moiety linked to a butylphenyl group and a sulfanylacetamide functional group. This compound is notable for its potential applications in medicinal chemistry due to its unique functional groups and molecular architecture.

Synthesis and Preparation

The synthesis of N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves multiple steps that require careful control of reaction conditions. These methods allow for the efficient synthesis of the target compound while enabling modifications to enhance its properties or yield.

Potential Applications

Research into similar compounds suggests potential applications in cancer therapy or as antimicrobial agents due to their structural features that allow for selective binding to biological macromolecules. The mechanism of action for this compound is likely related to its interactions with specific biological targets such as enzymes or receptors, which could modulate biological activity by altering enzymatic activity or signal transduction pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator